4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of mitochondrial respiration and has been used to induce Parkinson's disease-like symptoms in animal models. The purpose of
Wirkmechanismus
Target of Action
The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in many physiological and pathological processes.
Mode of Action
The compound acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the receptor, preventing its activation and subsequent signal transduction. This inhibitory action disrupts the normal functioning of the receptor, leading to changes in cellular processes that depend on PDGF signaling .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. Most notably, it impacts the PDGF signaling pathway , which is involved in various cellular processes such as cell growth, survival, and migration . By inhibiting this pathway, the compound can alter these processes and potentially exert therapeutic effects.
Result of Action
The inhibition of the PDGF receptor tyrosine kinase by this compound can lead to a decrease in PDGF-mediated cellular processes. This could result in reduced cell proliferation and migration, which could potentially be beneficial in conditions where these processes are dysregulated, such as in certain types of cancer .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide in lab experiments is that it is able to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, this compound has limitations in that it is a toxic compound that can be hazardous to handle and requires special precautions in the lab. Additionally, this compound-induced Parkinson's disease-like symptoms in animal models may not completely replicate the human disease.
Zukünftige Richtungen
There are several future directions for research involving 4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide. One area of interest is the development of neuroprotective drugs and compounds that can prevent or slow the progression of Parkinson's disease. Another area of research is the use of this compound in combination with other compounds to better understand the underlying mechanisms of Parkinson's disease. Additionally, there is interest in developing animal models that more closely replicate the human disease to better understand the pathophysiology of Parkinson's disease.
Synthesemethoden
4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylpyridine with 2-bromo-4-methylthiazole followed by subsequent reactions with benzoyl chloride and sodium hydroxide. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide has been extensively used in scientific research to study Parkinson's disease. This compound is able to selectively destroy dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum and resulting in Parkinson's disease-like symptoms. This compound has also been used to study the neuroprotective effects of various drugs and compounds in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-5-7-15(8-6-13)18(23)21-11-9-17-14(2)22-19(24-17)16-4-3-10-20-12-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXMUBLGSMCWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.